An In-Depth Technical Guide to 2,4-Dibromonicotinic Acid: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 2,4-Dibromonicotinic Acid: A Versatile Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of 2,4-Dibromonicotinic acid (CAS 1269291-41-9), tailored for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the molecule's synthetic rationale, its nuanced reactivity, and its strategic application as a versatile building block in the generation of novel chemical entities. The insights provided herein are grounded in established chemical principles and aim to empower scientists to harness the full potential of this valuable intermediate.
Part 1: Core Molecular Profile and Physicochemical Characteristics
2,4-Dibromonicotinic acid is a pyridinecarboxylic acid, a class of heterocyclic compounds of significant interest in medicinal chemistry. The strategic placement of two bromine atoms on the pyridine ring, ortho and para to the nitrogen, combined with the carboxylic acid at the 3-position, creates a molecule with distinct and exploitable reactivity. The electron-withdrawing nature of the bromine atoms and the carboxylic acid significantly influences the electron density of the pyridine ring, impacting its reactivity and physicochemical properties.
The primary utility of this compound lies not in its inherent biological activity but in its function as a molecular scaffold. The two bromine atoms serve as orthogonal synthetic handles for the introduction of diverse functionalities through transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid provides a classical anchor point for amide bond formation or other modifications.
Table 1: Physicochemical and Structural Properties of 2,4-Dibromonicotinic Acid
| Property | Value | Source |
| CAS Number | 1269291-41-9 | [1][2] |
| Molecular Formula | C₆H₃Br₂NO₂ | [3][4] |
| Molecular Weight | 280.90 g/mol | [3] |
| IUPAC Name | 2,4-Dibromopyridine-3-carboxylic acid | [1] |
| Synonyms | 2,4-Dibromonicotinic acid | [3] |
| Canonical SMILES | C1=CN=C(C(=C1Br)C(=O)O)Br | [4] |
| Monoisotopic Mass | 278.85306 Da | [4] |
| Predicted XlogP | 2.1 | [4] |
| Appearance | (Expected) White to off-white solid | N/A |
Part 2: Strategic Synthesis and Purification
A direct, peer-reviewed synthesis for 2,4-dibromonicotinic acid is not prominently available in the literature, which is common for specialized building blocks. However, a plausible and robust synthesis can be designed based on established methods for the halogenation of pyridine rings. A logical approach involves the direct, catalyzed bromination of nicotinic acid.
The pyridine ring is generally resistant to electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. Therefore, harsh conditions are often required. The use of a Lewis acid catalyst like powdered iron and an activating agent such as thionyl chloride, which converts the carboxylic acid to the more strongly deactivating but reaction-compatible acyl chloride in situ, can facilitate the reaction. A similar protocol has been patented for the synthesis of 5-bromonicotinic acid.[5]
Proposed Synthetic Workflow
Caption: Key reaction pathways for the functionalization of 2,4-Dibromonicotinic acid.
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Carboxylic Acid Group: This site is readily functionalized using standard organic chemistry techniques. Amide bond formation with a diverse range of amines is particularly relevant in drug discovery for introducing new pharmacophoric elements or for modulating solubility and cell permeability.
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Carbon-Bromine Bonds: The two C-Br bonds are the molecule's most powerful feature. They are prime substrates for a wide array of palladium-catalyzed cross-coupling reactions. Crucially, the C4-Br bond is generally more reactive than the C2-Br bond in Suzuki-type couplings due to electronic effects and steric hindrance from the adjacent nitrogen. This differential reactivity can be exploited for selective, sequential functionalization.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups. This is a cornerstone of modern medicinal chemistry for building biaryl structures. [6][7] * Buchwald-Hartwig Amination: Forms C-N bonds, allowing for the introduction of primary or secondary amines.
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Sonogashira Coupling: Creates C-C triple bonds by coupling with terminal alkynes, providing linear rigidity to molecular structures.
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Heck Coupling: Forms C-C bonds with alkenes.
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Exemplar Protocol: Site-Selective Suzuki-Miyaura Cross-Coupling
This protocol targets the more reactive C4 position.
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Inert Atmosphere: To a flame-dried Schlenk flask, add 2,4-Dibromonicotinic acid (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).
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Rationale: The reaction must be conducted under an inert atmosphere (N₂ or Ar) as palladium(0) catalysts are sensitive to oxygen. The base is essential for the transmetalation step of the catalytic cycle.
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-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (e.g., 4:1).
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Rationale: The solvent must solubilize the reagents, and the presence of water can often accelerate the reaction. Degassing (by sparging with N₂ or freeze-pump-thaw cycles) removes dissolved oxygen.
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-
Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Workup: Cool the reaction, dilute with water, and acidify with 1N HCl to pH ~4 to protonate the carboxylic acid. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Part 4: Strategic Application in Drug Discovery
The true power of 2,4-Dibromonicotinic acid is realized when its orthogonal reactivity is applied to the systematic construction of compound libraries for lead discovery and optimization.
The dibromo substitution pattern is a gateway to creating vast chemical diversity from a single, common core. A medicinal chemist can first perform a selective cross-coupling at the C4 position with a library of boronic acids. The resulting pool of 4-substituted-2-bromonicotinic acids can then be subjected to a second diversification step, either by coupling at the C2-Br position or by forming amides at the carboxylic acid. This strategy allows for the rapid exploration of the structure-activity relationship (SAR) around the central pyridine scaffold.
Boron-containing compounds, particularly boronic acids and their derivatives, have emerged as important pharmacophores in their own right, with drugs like Velcade® (bortezomib) validating their clinical utility. [6][8]While this molecule is a dibromide, it serves as a direct precursor to novel boronic acid derivatives through borylation reactions, further expanding its utility. [9]
Logical Workflow for Library Synthesis
Caption: Strategy for building diverse chemical libraries from a single scaffold.
Part 5: Analytical Characterization Profile (Expected)
No public, experimental spectra for 2,4-Dibromonicotinic acid are readily available. The following section details the expected analytical signatures based on its structure, which are critical for reaction monitoring and quality control.
Table 2: Expected Spectroscopic and Chromatographic Data
| Technique | Expected Signature | Rationale |
| ¹H NMR | Two singlets in the aromatic region (δ 8.0-9.0 ppm). One broad singlet for the acidic proton (>10 ppm). | The two protons on the pyridine ring (H-5 and H-6) do not have adjacent protons, so they are expected to appear as singlets. The electron-withdrawing environment will shift them downfield. The carboxylic acid proton is exchangeable and appears as a broad signal. |
| ¹³C NMR | Six distinct signals expected. C=O (~165-175 ppm). Five signals for the pyridine ring carbons, with C-Br carbons showing reduced intensity. | The molecule is asymmetric, so all six carbons should be unique. Carbons directly attached to bromine will have their signals influenced by the halogen's quadrupolar moment. |
| FT-IR | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C/C=N ring stretches (~1400-1600 cm⁻¹), C-Br stretch (< 800 cm⁻¹). | These are characteristic vibrational modes for an aromatic carboxylic acid containing bromine. The broad O-H is typical for a hydrogen-bonded carboxylic acid dimer. |
| Mass Spec (EI) | A characteristic M, M+2, M+4 isotopic pattern for the molecular ion (m/z 279, 281, 283) in an approximate 1:2:1 ratio. | This pattern is the definitive signature of a molecule containing two bromine atoms (due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes). [10] |
| LC-MS (ESI-) | A strong signal for [M-H]⁻ at m/z 278, 280, 282 in a 1:2:1 ratio. | In electrospray ionization negative mode, carboxylic acids readily deprotonate to form the [M-H]⁻ ion. |
Part 6: Safety, Handling, and Storage
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Hazard Identification: 2,4-Dibromonicotinic acid is classified as an irritant. [3]Halogenated aromatic acids should be handled as potentially corrosive and irritating to the skin, eyes, and respiratory tract.
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Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood while wearing standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to ensure long-term stability. [11]
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PubChem. (n.d.). 2,4-Dinitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2024). Discovery of (2 R,4 R)-4-((S)-2-Amino-3-methylbutanamido)-2-(4-boronobutyl)pyrrolidine-2-carboxylic Acid (AZD0011), an Actively Transported Prodrug of a Potent Arginase Inhibitor to Treat Cancer. Retrieved from [Link]
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DrugDiscovery.com. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dinitrophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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